molecular formula C7H11NO3 B14814517 Ethyl 2-aminomethylidene-3-oxobutanoate

Ethyl 2-aminomethylidene-3-oxobutanoate

Cat. No.: B14814517
M. Wt: 157.17 g/mol
InChI Key: GGNGWQCOLPTAFF-WUENEHNASA-N
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Description

Ethyl 2-aminomethylidene-3-oxobutanoate is a β-ketoester derivative characterized by an aminomethylidene group (–NH–CH=) at position 2 and an oxo group (–C=O) at position 2. This compound has garnered significant attention in medicinal chemistry due to its role as a building block in synthesizing multi-target therapeutics for Alzheimer’s disease (AD). When conjugated with tacrine (a cholinesterase inhibitor), it forms potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors (IC50 values of 0.143 µmol L<sup>−1</sup> and 0.024 µmol L<sup>−1</sup>, respectively), with activity increasing with spacer length between the two moieties . Additionally, it inhibits β-amyloid (Aβ) aggregation and binds bio-metal ions (Cu<sup>II</sup>, Fe<sup>II</sup>, Zn<sup>II</sup>), making it a promising candidate for AD treatment .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-methanimidoylbut-2-enoate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3/b6-5+,8-4?

InChI Key

GGNGWQCOLPTAFF-WUENEHNASA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=N

Canonical SMILES

CCOC(=O)C(=C(C)O)C=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminomethylidene-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with aminomethylidene derivatives under controlled conditions . The reaction typically requires a base catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminomethylidene-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 2-aminomethylidene-3-oxobutanoate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

Key structural analogs of ethyl 2-aminomethylidene-3-oxobutanoate differ in substituents at position 2, which critically influence their chemical and biological properties:

Compound Name Substituent at Position 2 Key Structural Features
This compound –NH–CH= Electron-withdrawing aminomethylidene group; enhances reactivity in conjugation reactions
Ethyl 2-methyl-3-oxobutanoate –CH3 Electron-donating methyl group; stabilizes keto-enol tautomerism
(Z)-Ethyl 2-benzylidene-3-oxobutanoate –C6H5–CH= Benzylidene group increases lipophilicity and π-π stacking potential
Ethyl 2-benzylacetoacetate –C6H5–CH2 Benzyl group enhances steric bulk, reducing enzymatic degradation
Methyl 2-benzoylamino-3-oxobutanoate –NH–CO–C6H5 Benzoylamino group introduces hydrogen-bonding capacity

Key Observations :

  • The aminomethylidene group in the target compound facilitates metal coordination and enzyme inhibition via lone-pair electrons from nitrogen .
  • Methyl or benzyl groups (e.g., in Ethyl 2-methyl-3-oxobutanoate) reduce polarity, favoring lipid solubility but diminishing interactions with polar enzyme active sites .
Enzyme Inhibition and Anti-Amyloid Activity
  • This compound conjugates: Demonstrated dual AChE/BChE inhibition and Aβ aggregation suppression (~70% inhibition at 10 µM, comparable to kaempferol) .
Metal Chelation

Only the aminomethylidene derivative exhibits significant metal-binding capacity, critical for mitigating metal-induced Aβ aggregation in AD .

Physicochemical Properties

Property This compound Ethyl 2-methyl-3-oxobutanoate (Z)-Ethyl 2-benzylidene-3-oxobutanoate
Molecular Weight (g/mol) 173.17 (calculated) 144.17 218.24
Solubility Moderate in polar solvents High in organic solvents Low in water, high in DMSO
Stability Stable under inert conditions Keto-enol tautomerism Sensitive to light/heat

Notes:

  • The aminomethylidene group increases polarity, improving aqueous solubility compared to methyl or benzyl derivatives.
  • Benzylidene-substituted analogs exhibit lower solubility due to aromatic bulk but higher thermal stability .

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